Elemicin (CAS: 487-11-6) is a naturally occurring phenylpropene characterized by a fully etherified 3,4,5-trimethoxy aromatic ring and an allyl side chain[1]. Widely utilized as a high-value precursor in organic synthesis, it is the primary starting material for the production of 3,4,5-trimethoxyphenyl derivatives and proto-alkaloids [2]. Its fully protected phenolic oxygen atoms provide distinct processability advantages over free-phenol analogs, while its specific substitution pattern directs downstream reactivity differently than methylenedioxy-containing alkenylbenzenes [1]. Furthermore, elemicin possesses a distinct toxicological and metabolic profile, making it a critical compound for both pharmaceutical intermediate synthesis and agricultural formulation research[3].
Substituting elemicin with close in-class analogs such as myristicin, safrole, or eugenol drastically alters downstream synthesis outcomes and toxicological profiles [1]. In precursor applications, myristicin yields methylenedioxy-functionalized intermediates, whereas elemicin exclusively yields 3,4,5-trimethoxy-functionalized intermediates upon oxidative cleavage [2]. Furthermore, unlike eugenol, which contains an unprotected hydroxyl group that complicates direct side-chain oxidations and requires additional protection steps, elemicin’s trimethoxy ring is chemically stable under standard cleavage conditions [1]. Toxicologically, elemicin exhibits a distinctly lower priority for risk management compared to methyleugenol and estragole, preventing direct interchangeability in consumer or agricultural formulations [3].
Elemicin and myristicin undergo similar oxidative cleavage and reductive amination pathways, but their distinct ring substitutions dictate entirely different product classes [1]. Elemicin exclusively yields 3,4,5-trimethoxyamphetamine (TMA) and mescaline precursors, whereas myristicin yields 3-methoxy-4,5-methylenedioxyamphetamine (MMDA) precursors [2].
| Evidence Dimension | Target product of oxidative cleavage and reductive amination |
| Target Compound Data | Yields 3,4,5-trimethoxy-functionalized intermediates |
| Comparator Or Baseline | Myristicin yields 3-methoxy-4,5-methylenedioxy-functionalized intermediates |
| Quantified Difference | Absolute structural divergence (trimethoxy vs. methylenedioxy) |
| Conditions | Oxidative cleavage followed by reductive amination |
Buyers synthesizing mescaline-type 3,4,5-trimethoxy architectures must procure elemicin, as myristicin cannot yield the required trimethoxy core.
During the synthesis of phenylacetaldehyde derivatives, the free phenolic hydroxyl group of eugenol renders the aromatic ring susceptible to unwanted side reactions, such as over-oxidation or halogenation [1]. In contrast, elemicin features a fully etherified 3,4,5-trimethoxy ring, which remains stable during direct cleavage of the allyl side chain [1].
| Evidence Dimension | Susceptibility to unwanted aromatic ring reactions during side-chain modification |
| Target Compound Data | Fully etherified (trimethoxy) ring allows selective allyl cleavage without protection |
| Comparator Or Baseline | Eugenol contains a free phenol group, requiring protection to prevent side reactions |
| Quantified Difference | Elimination of protection/deprotection steps |
| Conditions | Oxidative cleavage (e.g., to 3,4,5-trimethoxyphenylacetaldehyde) |
Elemicin eliminates the need for additional protection and deprotection steps of the phenolic hydroxyl group during precursor synthesis, streamlining manufacturability.
Physiologically based kinetic (PBK) modeling and in vitro assays demonstrate that elemicin poses a significantly lower genotoxic risk compared to structurally related alkenylbenzenes like methyleugenol and estragole [1]. Elemicin requires high concentrations (≥100 µM) to induce a weak micronucleus response in V79 cells, whereas methyleugenol is classified as a genotoxic carcinogen with higher bioactivation rates[2].
| Evidence Dimension | Priority for risk management based on genotoxicity and 1'-sulfoxymetabolite formation |
| Target Compound Data | Lower priority for risk management; requires ≥100 µM for weak micronucleus response |
| Comparator Or Baseline | Methyleugenol is a known genotoxic carcinogen with higher bioactivation |
| Quantified Difference | <3.8-fold difference in rat vs human bioactivation, overall lower genotoxic risk than methyleugenol |
| Conditions | Physiologically based kinetic (PBK) modeling and in vitro V79 cell assays |
For formulation in agricultural or consumer products, elemicin offers a more favorable regulatory and safety profile than methyleugenol.
While crude essential oils containing elemicin exhibit antimicrobial properties, isolated elemicin demonstrates potent, quantifiable efficacy [1]. Pure elemicin exhibits a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL against key pathogens such as E. coli and P. aeruginosa, and achieves 100% mycelium growth inhibition of agronomic fungi at 0.4 mg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) and mycelial growth inhibition |
| Target Compound Data | MIC of 31.25 μg/mL against E. coli; 100% mycelium growth inhibition at 0.4 mg/mL |
| Comparator Or Baseline | Crude extracts require higher concentrations for equivalent efficacy |
| Quantified Difference | Purified elemicin drives the primary fungicidal and allelopathic activity |
| Conditions | In vitro assays against agronomic fungi and bacteria |
Procuring pure elemicin allows for precise, highly active dosing in biopesticide and antifungal research, avoiding the variability of crude extracts.
Elemicin is the optimal starting material for synthesizing mescaline analogs and TMA, utilizing oxidative cleavage to yield the critical 3,4,5-trimethoxyphenylacetaldehyde intermediate [1].
Due to its strong allelopathic effects and high fungicidal activity (MIC ~31.25 μg/mL for certain strains), pure elemicin is prioritized over crude extracts for developing targeted agricultural treatments [2].
As a key constituent of nutmeg and elemi oils, elemicin is procured as an analytical standard and formulation ingredient, offering a safer toxicological profile compared to restricted alkenylbenzenes like methyleugenol [3].